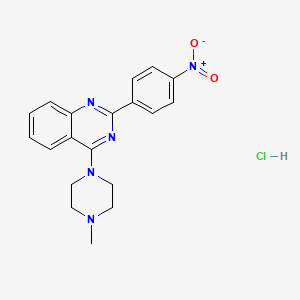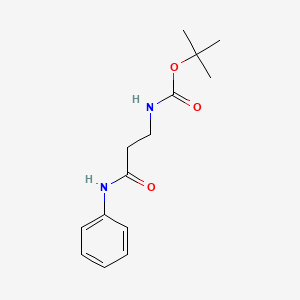![molecular formula C24H24N2O4 B5205224 N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-butoxybenzamide](/img/structure/B5205224.png)
N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-butoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-butoxybenzamide, also known as AF-16, is a chemical compound that has been studied extensively for its potential application in scientific research. AF-16 is a member of the family of compounds known as benzamides, which have been shown to have a range of biological activities.
Mécanisme D'action
The mechanism of action of N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-butoxybenzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in the growth and survival of cancer cells. N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-butoxybenzamide has been shown to inhibit the activity of a protein called AKT, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-butoxybenzamide has also been shown to have other biochemical and physiological effects. Studies have shown that N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-butoxybenzamide can inhibit the growth of certain bacteria and fungi, and it has also been shown to have anti-inflammatory activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-butoxybenzamide in lab experiments is that it has been shown to have potent activity against a range of cancer cell lines, making it a promising candidate for the development of new anti-cancer drugs. However, one limitation of using N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-butoxybenzamide in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to optimize its activity or develop new derivatives with improved properties.
Orientations Futures
There are several future directions for research on N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-butoxybenzamide. One area of research could be to further study its mechanism of action and identify the specific enzymes and signaling pathways that it targets. Another area of research could be to develop new derivatives of N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-butoxybenzamide with improved activity or selectivity for specific types of cancer cells. Finally, N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-butoxybenzamide could be studied in combination with other drugs to determine if it has synergistic effects that could enhance its anti-cancer activity.
Méthodes De Synthèse
The synthesis of N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-butoxybenzamide involves a multi-step process that begins with the reaction of 4-butoxybenzoic acid with thionyl chloride to form 4-butoxybenzoyl chloride. This intermediate is then reacted with aniline to form N-(4-butoxybenzoyl)aniline. The final step in the synthesis involves the reaction of N-(4-butoxybenzoyl)aniline with 2-furancarboxaldehyde to form N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-butoxybenzamide.
Applications De Recherche Scientifique
N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-butoxybenzamide has been studied extensively for its potential application in scientific research. One area of research that has shown promise is in the development of new drugs for the treatment of cancer. N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-butoxybenzamide has been shown to have potent anti-cancer activity in vitro, and studies in animal models have also shown promising results.
Propriétés
IUPAC Name |
N-[(E)-3-anilino-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c1-2-3-15-29-20-13-11-18(12-14-20)23(27)26-22(17-21-10-7-16-30-21)24(28)25-19-8-5-4-6-9-19/h4-14,16-17H,2-3,15H2,1H3,(H,25,28)(H,26,27)/b22-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDULZPNNWYPFG-OQKWZONESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CO2)/C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-butoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

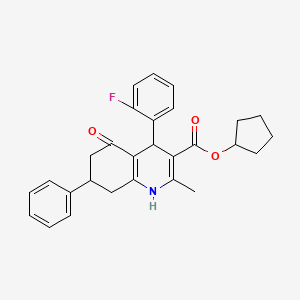
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-cyclohexyl-1,3-benzoxazole-6-carboxamide](/img/structure/B5205167.png)
![5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5205173.png)
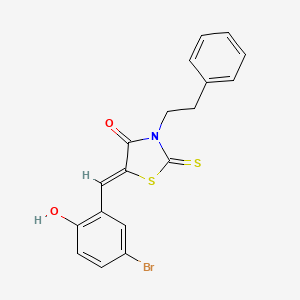

![8-hydroxy-4-methyl[1]benzofuro[3,2-b]quinoline-11-carboxylic acid](/img/structure/B5205195.png)
![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione](/img/structure/B5205199.png)
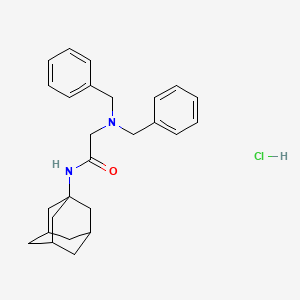
![6-amino-1-benzyl-3-methyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5205211.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-[2-(3-methyl-2-pyridinyl)ethyl]benzamide](/img/structure/B5205216.png)
![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}amine](/img/structure/B5205218.png)
